

In-Depth Technical Guide to the Scientific Properties of Helioseal Dental Sealants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Helioseal*
Cat. No.: B020656

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the scientific documentation and performance characteristics of the **Helioseal** family of dental pit and fissure sealants. The information is compiled from manufacturer's technical specifications, scientific publications, and international standards to assist in research, development, and comparative analysis of dental sealant materials.

Core Properties of Helioseal Sealants

The **Helioseal** product line, developed by Ivoclar Vivadent, includes several formulations designed to meet various clinical needs. These resin-based sealants act as a physical barrier, preventing the colonization of bacteria and the accumulation of food debris in the pits and fissures of teeth, areas highly susceptible to caries.^[1] The primary mechanism of action is the micromechanical bonding of the sealant to etched enamel, creating a durable seal.^[2] Some formulations are enhanced with fluoride-releasing compounds to provide an additional therapeutic benefit.^[1]

Compositional Analysis

The **Helioseal** sealants are primarily composed of a resin matrix and, in some formulations, inorganic fillers. The specific composition varies between products to achieve different handling characteristics, aesthetic properties, and therapeutic effects.

Component	Helioseal	Helioseal F	Helioseal Clear	Helioseal F Plus
Resin Matrix				
Bis-GMA	58.3%	Present[3]	60.0%	-
TEGDMA	38.1%	Present[3]	39.3%	Present[1]
UDMA	-	Present[3]	-	Present[1]
Aromatic Aliphatic UDMA				
HEMA	-	-	-	Present[1]
Phosphate	-	-	-	Present[1]
Inorganic Fillers				
Titanium Dioxide	Present[4]	Present	-	Present[1]
Fluorosilicate Glass	-	40.5%	-	Present[1]
Silicon Dioxide	-	Present	-	Present[1]
Total Filler Content	Not specified	40.5%	0%	15-25%[1]
Additives				
Stabilizers & Catalysts	1.6%	0.3%	0.7%	Present

Bis-GMA: Bisphenol A-glycidyl methacrylate, TEGDMA: Triethylene glycol dimethacrylate, UDMA: Urethane dimethacrylate, HEMA: 2-hydroxyethyl methacrylate.

Physical and Mechanical Properties

The physical and mechanical properties of **Helioseal** sealants are critical for their clinical success, influencing their handling, longevity, and protective capabilities.

Property	Helioseal	Helioseal F	Helioseal Clear	Helioseal F Plus
Color	White[4]	White	Transparent[5][6]	White[1][7]
Cure Type	Light Cure[4]	Light Cure[3]	Light Cure[6]	Light Cure[1][7]
Curing Time	20 seconds (>300 mW/cm ²)	20 seconds (>300 mW/cm ²)	20 seconds (>300 mW/cm ²) [8]	10 seconds (with compatible light) [9][10][11]
Vickers Hardness	180 N/mm ²	Not specified	Not specified	Not specified
Viscosity	Low	Slightly higher than Helioseal	Low[5][6]	Thixotropic, optimized flow[1] [10][11]
Density	Not specified	Not specified	1.12 g/cm ³ [12]	1.25 g/cm ³ [13] [14]

Adhesion and Sealing Ability

The ability of a sealant to bond to enamel and prevent leakage is paramount for caries prevention.

Property	Helioseal	Helioseal F	Helioseal F Plus
Shear Bond Strength to Enamel	15.4 ± 4.8 MPa (20s etch)	15.93 (± 3.17) MPa	High average shear bond strength
	20.9 ± 3.6 MPa (60s etch)		
Marginal Integrity	100% tightness (no dye penetration in one study)	Good/sufficient in 99.3% of cases after 2 years[1]	Good/sufficient in 100% of cases after 2 years[1]
Clinical Retention	High retention rates reported in multiple studies	28/31 complete retention after 12 months[15][16]	Equivalent clinical behavior to Helioseal F[1]

Therapeutic Properties

Helioseal F and **Helioseal F Plus** are formulated to release fluoride ions, which can enhance the caries-preventive effect.

Property	Helioseal F	Helioseal F Plus
Fluoride Release	Yes[3][15][17]	Yes[1][7][9][18]
Mechanism	Continuous slow release from fluorosilicate glass	Release from aluminum fluorosilicate glass[1]
Release Pattern	High release in the first 24 hours, followed by a sustained lower-level release over a long period	Not specified

Experimental Protocols

The following sections detail the methodologies for evaluating the key properties of dental sealants, based on manufacturer documentation, scientific literature, and international standards such as ISO 6874:2015 for polymer-based pit and fissure sealants.

Shear Bond Strength Testing

This test evaluates the adhesive strength of the sealant to the enamel surface. The protocol is generally based on ISO 29022:2013.

- Specimen Preparation:
 - Extracted, sound human or bovine molars are used.
 - The enamel surfaces are cleaned and prepared to create a flat bonding area.
 - The teeth are embedded in a resin block, leaving the prepared enamel surface exposed.
- Enamel Surface Treatment:

- The enamel surface is etched with 37% phosphoric acid for a specified time (e.g., 20 or 60 seconds).
- The etched surface is thoroughly rinsed with water and dried until it exhibits a characteristic frosty-white appearance.
- Sealant Application:
 - A cylindrical mold (e.g., 3 mm diameter, 4 mm height) is placed onto the etched enamel surface.
 - The sealant material is applied into the mold and light-cured according to the manufacturer's instructions (e.g., 20 seconds with a curing light of $>300 \text{ mW/cm}^2$).
- Storage:
 - The bonded specimens are stored in deionized water at 37°C for 24 hours to simulate oral conditions.
- Mechanical Testing:
 - The specimen is mounted in a universal testing machine.
 - A shear load is applied to the base of the sealant cylinder at a constant crosshead speed (e.g., 0.5 mm/min or 1 mm/min) until debonding occurs.
 - The force at which failure occurs is recorded in Newtons (N).
- Calculation:
 - The shear bond strength is calculated in Megapascals (MPa) by dividing the failure load (N) by the bonding area (mm^2).
- Failure Mode Analysis:
 - The debonded surfaces are examined under a stereomicroscope to determine the mode of failure (adhesive, cohesive in sealant, cohesive in enamel, or mixed).

Fluoride Release Measurement

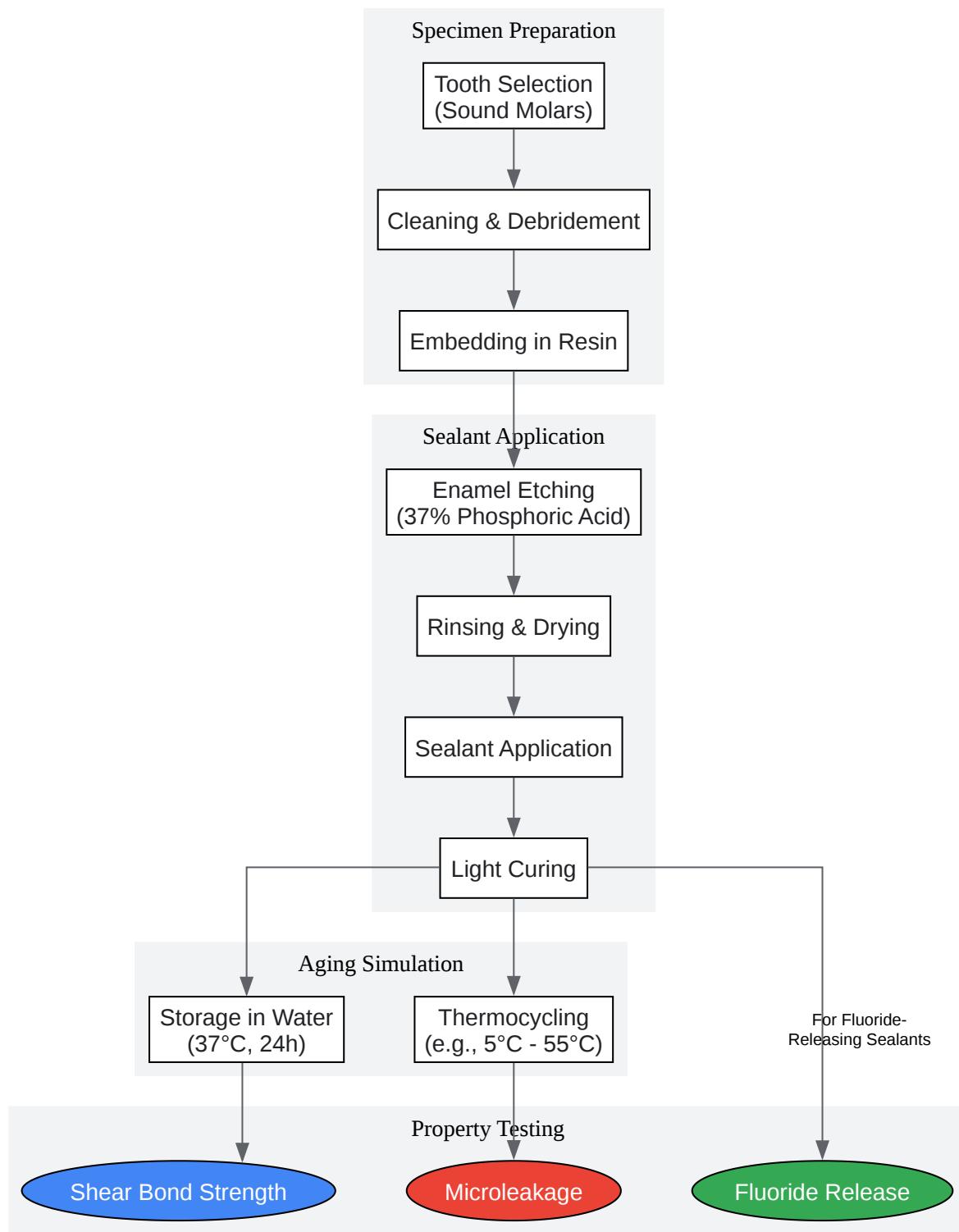
This protocol quantifies the amount and rate of fluoride ions released from fluoride-containing sealants.

- Specimen Preparation:
 - Disc-shaped specimens of the sealant material are fabricated using a standardized mold (e.g., 6 mm diameter, 2 mm thickness).
 - The specimens are light-cured according to the manufacturer's instructions.
- Immersion:
 - Each specimen is immersed in a sealed container with a specific volume of a storage medium (e.g., deionized water or artificial saliva).
- Incubation and Sampling:
 - The containers are stored at 37°C.
 - At predetermined time intervals (e.g., 1, 2, 4, 7, 14, 21, and 28 days), the specimens are removed from the solution, and the storage medium is collected for analysis.[\[3\]](#)
 - The specimens are placed in fresh storage medium for the next time interval.
- Fluoride Analysis:
 - The fluoride concentration in the collected solutions is measured using a fluoride ion-selective electrode (ISE) connected to an ion analyzer or through ion chromatography.[\[3\]](#)
[\[4\]](#)
 - A total ionic strength adjustment buffer (TISAB) is added to the samples before measurement with an ISE to uncomplex fluoride ions and provide a constant ionic strength background.
- Data Reporting:

- The cumulative amount of fluoride released per unit surface area of the specimen (e.g., in $\mu\text{g}/\text{cm}^2$) is calculated and plotted against time.

Microleakage Assessment

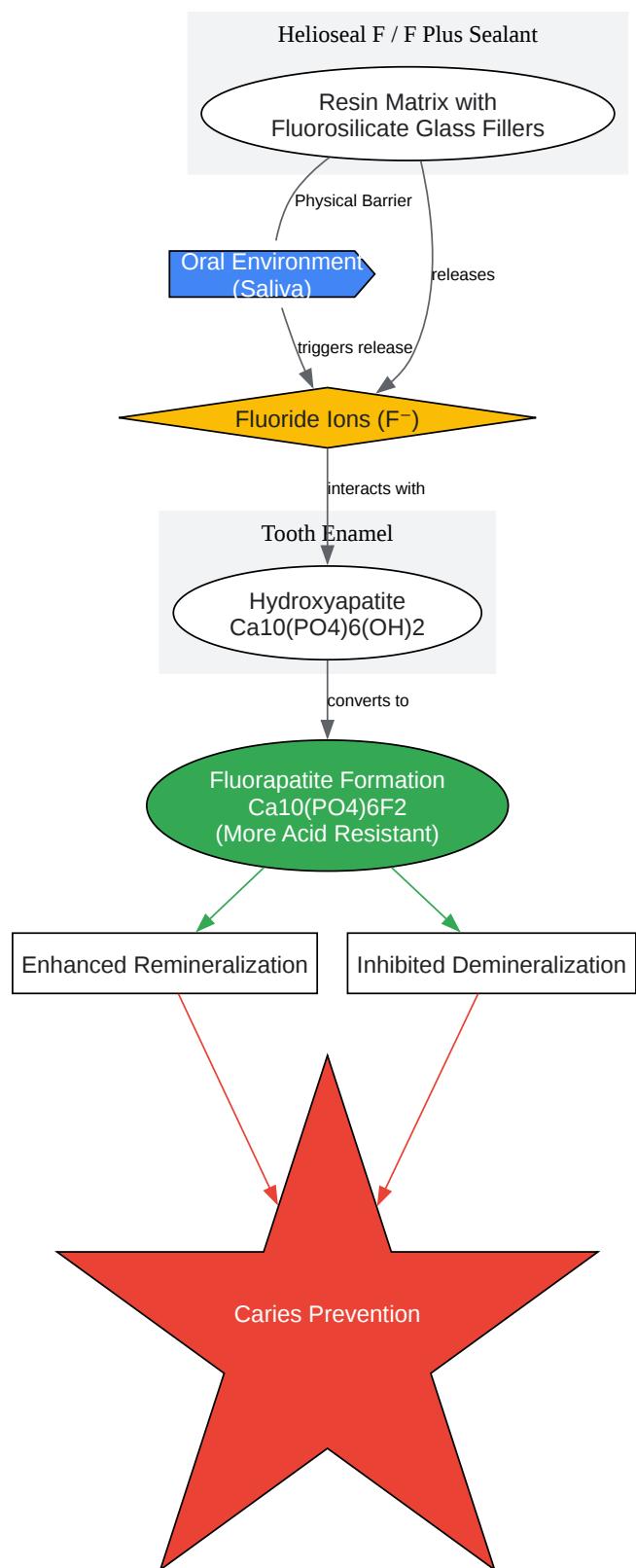
This test evaluates the sealing efficacy of the sealant by measuring the extent of dye penetration at the sealant-enamel interface.


- Specimen Preparation:
 - Extracted, sound human molars with intact fissures are selected.
 - The teeth are cleaned and the fissures are sealed according to the manufacturer's instructions (including etching, rinsing, drying, and sealant application/curing).
- Thermal Cycling (Aging):
 - The sealed teeth are subjected to thermocycling to simulate temperature changes in the oral cavity. This typically involves alternating immersion in water baths at different temperatures (e.g., 5°C and 55°C) for a set number of cycles (e.g., 500 cycles).
- Dye Immersion:
 - The tooth surfaces, except for an area around the sealant, are coated with a waterproof varnish.
 - The teeth are then immersed in a dye solution (e.g., 2% methylene blue or basic fuchsin) for a specified period (e.g., 4 to 24 hours).
- Sectioning and Evaluation:
 - The teeth are sectioned longitudinally through the sealed fissure.
 - The sectioned surfaces are examined under a stereomicroscope.
- Scoring:

- The extent of dye penetration along the sealant-enamel interface is scored using a standardized scale (e.g., 0 = no penetration, 1 = penetration up to one-third of the fissure depth, etc.).

Visualizations

Experimental Workflow for Sealant Evaluation


The following diagram illustrates a typical workflow for the in-vitro evaluation of a dental sealant's properties.

[Click to download full resolution via product page](#)

General experimental workflow for in-vitro evaluation of dental sealant properties.

Mechanism of Action for Fluoride-Releasing Sealants

This diagram illustrates the protective mechanisms of a fluoride-releasing sealant.

[Click to download full resolution via product page](#)

Protective mechanisms of a fluoride-releasing dental sealant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro Evaluation of Different Protocols for Preventing Microleakage of Fissure Sealants Placed Following Saliva Contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Fluoride Ion Release From Restorative Material Using an Ion-Selective Electrode and Ultraviolet–Visible Light Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ANSI/ADA Standard No. 39 Pit and Fissure Sealants - E-BOOK - American Dental Association [engage.ada.org]
- 7. Standards New Zealand [standards.govt.nz]
- 8. An In vitro Assessment of the Shear Bond Strength of Two Different Pit and Fissure Sealants in Primary Teeth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro analysis of material micro-leakage in pit and fissure sealants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. normy.normoff.gov.sk [normy.normoff.gov.sk]
- 12. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 13. aapd.org [aapd.org]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. newmedicine.pl [newmedicine.pl]
- 16. researchgate.net [researchgate.net]

- 17. ISO 6874:2015 - EVS standard evs.ee | en [evs.ee]
- 18. Assessment of shear bond strength and microleakage of fissure sealant following enamel deproteinization: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Scientific Properties of Helioseal Dental Sealants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020656#scientific-documentation-of-helioseal-sealant-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com